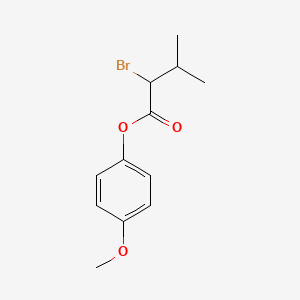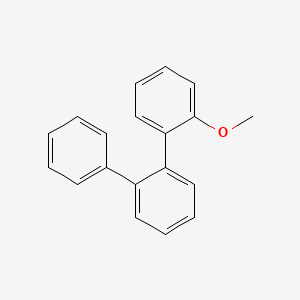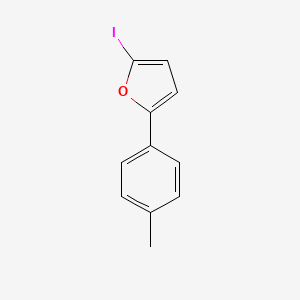
Cyclotrisiloxanol, pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotrisiloxanol, pentamethyl- is an organosilicon compound with the molecular formula C5H16O4Si3 and a molecular weight of 224.43 g/mol . It is a colorless oil that is soluble in chloroform . Organosilicon compounds, such as cyclotrisiloxanol, pentamethyl-, are known for containing carbon-silicon bonds and are widely used in various commercial products .
Métodos De Preparación
Cyclotrisiloxanol, pentamethyl- is synthesized through specific synthetic routes and reaction conditions. The compound is typically prepared by the hydrolysis of organosilicon precursors under controlled conditions . The reaction involves the use of solvents like chloroform to dissolve the precursors and facilitate the reaction . Industrial production methods may involve large-scale hydrolysis and purification processes to obtain the compound in high purity (≥97%) .
Análisis De Reacciones Químicas
Cyclotrisiloxanol, pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cyclotrisiloxanol, pentamethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.
Industry: Cyclotrisiloxanol, pentamethyl- is used in the production of antifoamers, caulks, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of cyclotrisiloxanol, pentamethyl- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable silicon-oxygen bonds, which can influence various chemical and biological processes . The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or industrial products .
Comparación Con Compuestos Similares
Cyclotrisiloxanol, pentamethyl- can be compared with other similar organosilicon compounds, such as:
Cyclotetrasiloxane, octamethyl-: Another organosilicon compound with a similar structure but different chemical properties.
Hexamethylcyclotrisiloxane: A compound with a similar cyclic structure but different functional groups.
Trimethylsilanol: A simpler organosilicon compound with fewer silicon atoms.
The uniqueness of cyclotrisiloxanol, pentamethyl- lies in its specific molecular structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
106916-50-1 |
|---|---|
Fórmula molecular |
C5H16O4Si3 |
Peso molecular |
224.43 g/mol |
Nombre IUPAC |
2-hydroxy-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C5H16O4Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h6H,1-5H3 |
Clave InChI |
OGNYSZJXUXVWRE-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si](O[Si](O1)(C)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


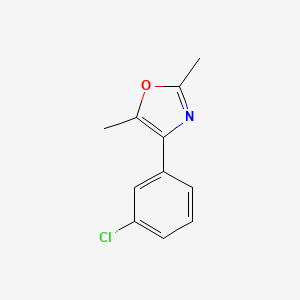
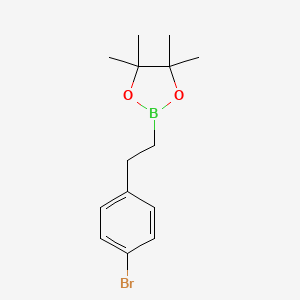

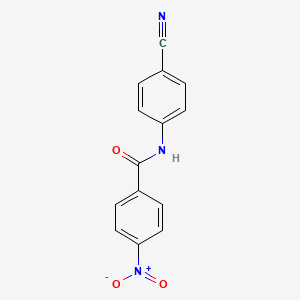
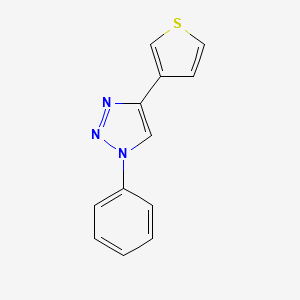
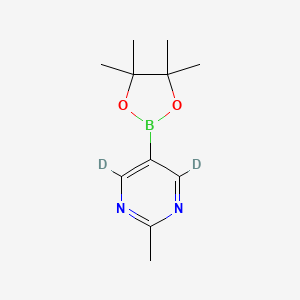
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
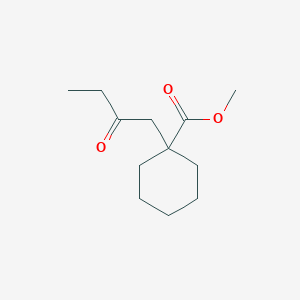
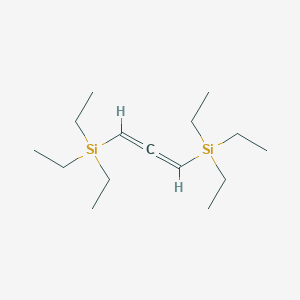
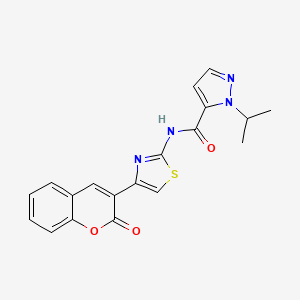
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
